{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride
Overview
Description
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride is a chemical compound with the molecular formula C14H17BrClNO and a molecular weight of 330.65 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety linked to an ethylamine group via an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromonaphthalene and ethylamine.
Ether Formation: The 6-bromonaphthalene is reacted with ethylene oxide to form 2-(6-bromonaphthalen-2-yl)ethanol.
Amine Formation: The resulting 2-(6-bromonaphthalen-2-yl)ethanol is then reacted with ethylamine to form {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride involves its interaction with specific molecular targets. The bromonaphthalene moiety allows the compound to interact with aromatic binding sites, while the ethylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride can be compared with similar compounds such as:
{2-[(6-Chloronaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
{2-[(6-Fluoronaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride: The presence of a fluorine atom can lead to different chemical and biological properties.
{2-[(6-Iodonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride: The iodine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO.ClH/c1-2-16-7-8-17-14-6-4-11-9-13(15)5-3-12(11)10-14;/h3-6,9-10,16H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLGPFOUYJLGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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